2-(4-chlorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, an oxadiazole ring, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate is then subjected to acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of solvents like methylene dichloride and catalysts such as aluminum chloride can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-chlorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy structure.
2-(4-(4-Chlorophenoxy)phenyl)acetic acid: Shares the chlorophenoxy group and is used in various chemical applications.
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-: Another compound with a chlorophenoxy moiety, used in different industrial applications.
Uniqueness
2-(4-chlorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide stands
Properties
Molecular Formula |
C20H20ClN3O4 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-13(2)11-26-16-7-3-14(4-8-16)19-20(24-28-23-19)22-18(25)12-27-17-9-5-15(21)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,24,25) |
InChI Key |
AEGKXYUKZXFNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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